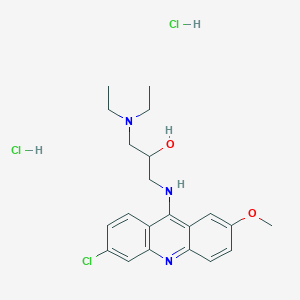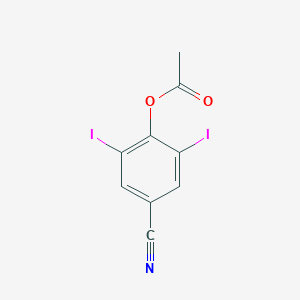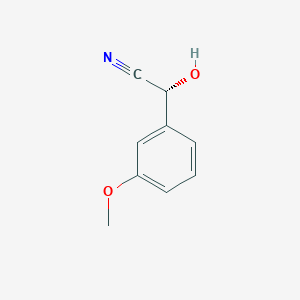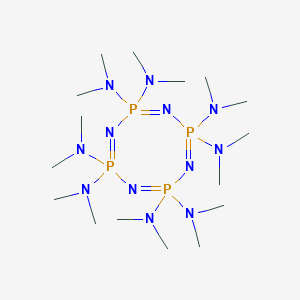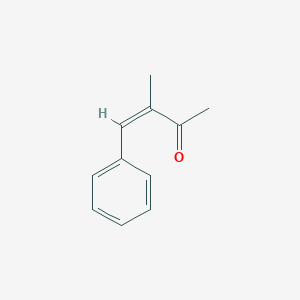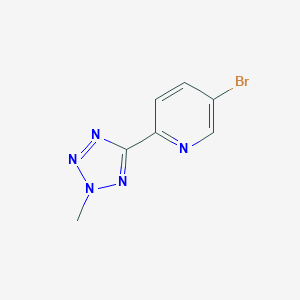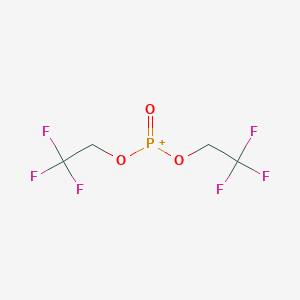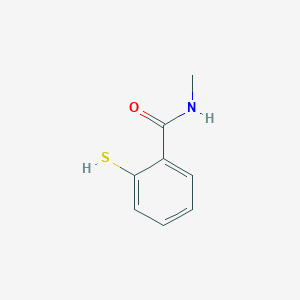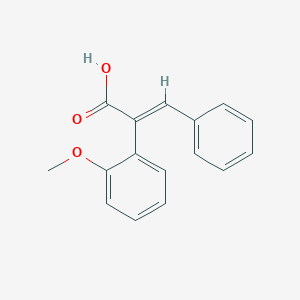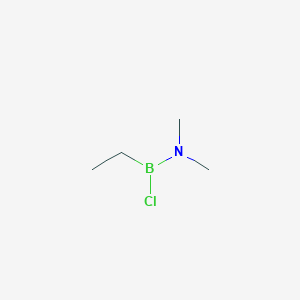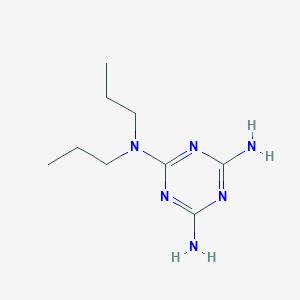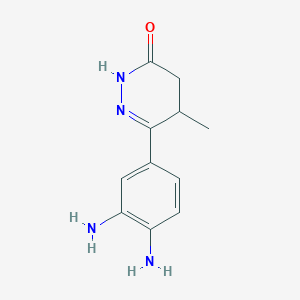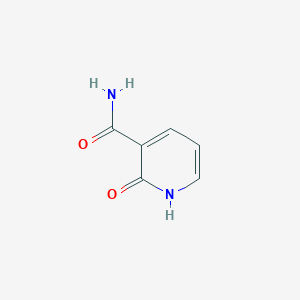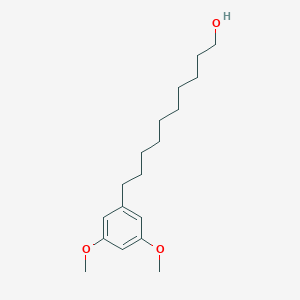
10-(3,5-Dimethoxyphenyl)decan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3,5-Dimethoxyphenyl)decan-1-ol, also known as 2C-B-10 or 2C-B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine class. It is a derivative of 2C-B, a well-known psychedelic drug. 2C-B-10 has gained popularity in recent years due to its potency and unique effects. It has been used for research purposes to study its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 10-(3,5-Dimethoxyphenyl)decan-1-ol is not fully understood, but it is believed to involve the activation of the serotonin 2A receptor. This activation leads to changes in the activity of certain brain regions, particularly those involved in sensory perception and emotional processing. It is also thought to affect the release of neurotransmitters, such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 10-(3,5-Dimethoxyphenyl)decan-1-ol are similar to those of other hallucinogenic drugs. It can cause alterations in sensory perception, such as changes in color and sound perception, and can induce feelings of euphoria and altered consciousness. Other effects may include changes in heart rate and blood pressure, as well as nausea and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-(3,5-Dimethoxyphenyl)decan-1-ol in laboratory experiments is its potency and unique effects. This allows researchers to study its mechanism of action and potential therapeutic applications in a controlled setting. However, one limitation is its potential for abuse and the lack of information on its long-term effects.
Orientations Futures
There are several potential future directions for research on 10-(3,5-Dimethoxyphenyl)decan-1-ol. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and anxiety. Another direction is the development of new analogs and derivatives of 10-(3,5-Dimethoxyphenyl)decan-1-ol, which may have improved potency and selectivity for specific receptors. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of 10-(3,5-Dimethoxyphenyl)decan-1-ol.
Méthodes De Synthèse
The synthesis of 10-(3,5-Dimethoxyphenyl)decan-1-ol involves the reaction of 2C-B with decanoic acid and thionyl chloride to produce 10-(3,5-Dimethoxyphenyl)decan-1-ol. The process involves several steps, including the formation of an acid chloride intermediate and subsequent reaction with the 2C-B molecule. The final product is purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
The use of 10-(3,5-Dimethoxyphenyl)decan-1-ol in scientific research has been primarily focused on its psychoactive effects and potential therapeutic applications. Studies have shown that it has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of many other hallucinogenic drugs, such as LSD and psilocybin.
Propriétés
Numéro CAS |
152430-95-0 |
|---|---|
Nom du produit |
10-(3,5-Dimethoxyphenyl)decan-1-ol |
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
10-(3,5-dimethoxyphenyl)decan-1-ol |
InChI |
InChI=1S/C18H30O3/c1-20-17-13-16(14-18(15-17)21-2)11-9-7-5-3-4-6-8-10-12-19/h13-15,19H,3-12H2,1-2H3 |
Clé InChI |
CLVDDRBGYRJHAF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCCO)OC |
SMILES canonique |
COC1=CC(=CC(=C1)CCCCCCCCCCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



